(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one
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Overview
Description
(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a cyclopropylethynyl group, and a benzo[d][1,3]oxazin-2(4H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation . The reaction conditions often require the use of specific catalysts and reagents to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and catalysts. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl and chloro groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur ylides, α,β-unsaturated imines, and specific catalysts such as nickel or iridium complexes . The reaction conditions often involve mild temperatures and specific solvents to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as 1,2-dihydroquinolines and 2,3-dihydropyrroles .
Scientific Research Applications
(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of (S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated thioethers: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Trifluoromethylated aromatic and alkyl compounds: These compounds also contain the trifluoromethyl group and are used in similar applications.
Uniqueness
(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. The presence of the cyclopropylethynyl group adds to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C16H13ClF3NO2 |
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Molecular Weight |
343.73 g/mol |
IUPAC Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C16H13ClF3NO2/c1-8-9(2)13-11(7-12(8)17)15(16(18,19)20,23-14(22)21-13)6-5-10-3-4-10/h7,10H,3-4H2,1-2H3,(H,21,22)/t15-/m0/s1 |
InChI Key |
XJQUXHPZKXWHSL-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=C(C=C2C(=C1C)NC(=O)O[C@]2(C#CC3CC3)C(F)(F)F)Cl |
Canonical SMILES |
CC1=C(C=C2C(=C1C)NC(=O)OC2(C#CC3CC3)C(F)(F)F)Cl |
Origin of Product |
United States |
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